This compound is classified under pyridine derivatives, which are organic compounds containing a pyridine ring, and it is also categorized as an aromatic amide due to the presence of an amide functional group.
The synthesis of 2-amino-6-(trifluoromethyl)nicotinamide can be approached through several methods, primarily focusing on the introduction of the trifluoromethyl group into the nicotinic acid framework.
The molecular structure of 2-amino-6-(trifluoromethyl)nicotinamide features:
2-Amino-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions typical for amides and pyridine derivatives:
The mechanism of action for 2-amino-6-(trifluoromethyl)nicotinamide primarily involves its role as an inhibitor of specific enzyme activities associated with angiogenesis:
Studies have shown that derivatives with similar structures exhibit significant anticancer properties by disrupting angiogenic signaling pathways .
The physical and chemical properties of 2-amino-6-(trifluoromethyl)nicotinamide include:
Experimental data on melting point, boiling point, and solubility would be essential for practical applications but are often determined during synthesis optimization studies.
The applications of 2-amino-6-(trifluoromethyl)nicotinamide span several fields:
2-Amino-6-(trifluoromethyl)nicotinamide, a structurally specialized nicotinic acid derivative, is systematically named as 2-amino-6-(trifluoromethyl)pyridine-3-carboxamide. Its CAS Registry Number (1804757-50-3) provides a unique identifier for chemical databases and procurement [2]. The molecular formula is C₇H₇F₂N₃O, with a molecular weight of 187.15 g/mol. Canonical SMILES notation (O=C(C1=CC=C(C(F)F)N=C1N)N precisely encodes its atomic connectivity, distinguishing it from ester or carboxylic acid analogs like 2-amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0) [7].
The compound belongs to the aminopyridinecarboxamide subclass, characterized by:
Table 1: Key Identifiers and Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-6-(trifluoromethyl)pyridine-3-carboxamide |
| CAS No. | 1804757-50-3 |
| Molecular Formula | C₇H₇F₂N₃O |
| Molecular Weight | 187.15 g/mol |
| SMILES | O=C(C1=CC=C(C(F)F)N=C1N)N |
| XLogP3 | ~1.2 (Predicted) |
The -CF₃ group induces strong dipole moments and lipophilicity (XLogP3 ~1.2), while the 2-amino and 3-carboxamide groups create hydrogen-bond donor/acceptor sites. This combination supports target binding via:
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9